Z-Asp-OtBu
Overview
Description
Z-Asp-OtBu, also known as Z-L-aspartic acid α-tert-butyl ester dicyclohexylammonium salt, is a peptide compound used primarily in research and development. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often utilized in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The α-carboxyl group is protected with a tert-butyl ester, and the amino group is protected with a benzyloxycarbonyl (Z) group. The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Z-Asp-OtBu undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Deprotection: The Z group can be removed using hydrogenation or acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) are commonly used.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., hydrochloric acid) are employed.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used.
Major Products Formed
The major products formed from these reactions include free aspartic acid derivatives and peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-Asp-OtBu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Mechanism of Action
The mechanism of action of Z-Asp-OtBu involves its role as a protected amino acid derivative. The compound’s protected groups (tert-butyl ester and Z group) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Z-Asp(otbu)-osu: Another protected aspartic acid derivative with a similar structure but different protecting groups.
Boc-Asp(otbu)-oh: Uses a tert-butoxycarbonyl (Boc) group for amino protection instead of the Z group.
Fmoc-Asp(otbu)-oh: Uses a 9-fluorenylmethoxycarbonyl (Fmoc) group for amino protection.
Uniqueness
Z-Asp-OtBu is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGXFHMMFLKBBW-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-70-4 | |
Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23632-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl hydrogen N-((benzyloxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023632704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-butyl hydrogen N-[(benzyloxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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